

# Spectroscopic Analysis of 4-Allyloxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Allyloxybenzaldehyde** (CAS No: 40663-68-1), a key intermediate in various organic syntheses.<sup>[1][2][3]</sup> The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Molecular Structure and Properties

- Molecular Formula: C<sub>10</sub>H<sub>10</sub>O<sub>2</sub><sup>[4][5][6]</sup>
- Molecular Weight: 162.19 g/mol <sup>[1][2][4]</sup>
- IUPAC Name: 4-(prop-2-enoxy)benzaldehyde<sup>[4]</sup>
- Appearance: Colorless to pale yellow liquid.<sup>[3]</sup>
- Solubility: Soluble in organic solvents like ethanol and ether, with limited solubility in water.<sup>[3]</sup>

## Spectroscopic Data

The following sections present the key spectroscopic data for **4-Allyloxybenzaldehyde**, crucial for its structural elucidation and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Allyloxybenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde (-CHO)
7.83	d	2H	Aromatic (ortho to -CHO)
7.01	d	2H	Aromatic (ortho to -OAllyl)
6.07	m	1H	Allyl (-CH=)
5.43	dd	1H	Allyl (=CH <sub>2</sub> , trans)
5.31	dd	1H	Allyl (=CH <sub>2</sub> , cis)
4.60	dt	2H	Allyl (-OCH <sub>2</sub> -)

Data sourced from publicly available spectral databases.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Allyloxybenzaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
190.7	Aldehyde (C=O)
163.5	Aromatic (C-O)
132.3	Aromatic (CH)
131.9	Allyl (-CH=)
130.0	Aromatic (C-CHO)
118.4	Allyl (=CH <sub>2</sub> )
115.2	Aromatic (CH)
69.0	Allyl (-OCH <sub>2</sub> -)

Data sourced from publicly available spectral databases.[4]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: IR Absorption Bands for **4-Allyloxybenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080-3010	Medium	=C-H stretch (aromatic and alkene)
2920-2850	Medium	C-H stretch (alkane)
2820, 2720	Medium	C-H stretch (aldehyde)
1685	Strong	C=O stretch (aldehyde)
1600, 1580, 1510	Strong to Medium	C=C stretch (aromatic)
1260	Strong	C-O-C stretch (aryl ether)
990, 930	Strong	=C-H bend (alkene)

Data compiled from the NIST WebBook and other spectral databases.[5]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8][9]

Table 4: Mass Spectrometry Data for **4-Allyloxybenzaldehyde**

m/z	Relative Intensity	Assignment
162	High	[M] <sup>+</sup> (Molecular Ion)
161	Moderate	[M-H] <sup>+</sup>
133	Moderate	[M-CHO] <sup>+</sup>
121	High	[M-C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
93	Moderate	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

Data sourced from the NIST Mass Spectrometry Data Center.[6] The monoisotopic mass is 162.068079557 Da.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- **Sample Preparation:** For <sup>1</sup>H NMR, dissolve 5-25 mg of **4-Allyloxybenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[10][11][12] For <sup>13</sup>C NMR, a higher concentration (20-100 mg) is recommended.[11][12] The solution should be free of any solid particles.[10]
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[13]

- **Data Acquisition:** Transfer the solution to a clean 5 mm NMR tube.[11] The experiment is run on an NMR spectrometer (e.g., 400 or 500 MHz).[11] Standard pulse sequences are used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed.[14]
- **Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as needed.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** Since **4-Allyloxybenzaldehyde** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[15] Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a single salt plate, and allowing the solvent to evaporate.[16]
- **Data Acquisition:** The prepared salt plate is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of  $4000\text{--}400\text{ cm}^{-1}$ . [17] A background spectrum of the clean salt plate is typically recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber. The characteristic absorption bands are then identified and assigned to specific functional groups.

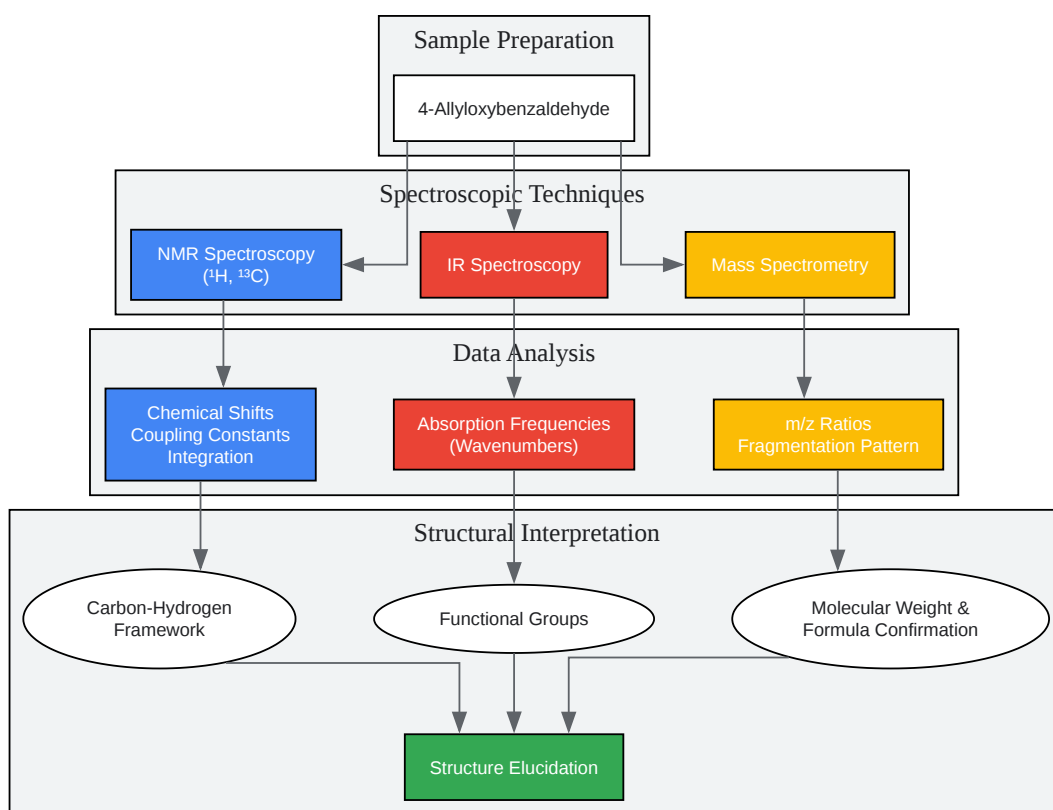
## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][18] The sample is vaporized in a high vacuum environment.[18]
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ( $\text{M}^+$ ). [8][19] This high energy often leads to fragmentation of the molecular ion.[18]
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge ( $m/z$ ) ratio.[9][18]

- Detection: A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .<sup>[8]</sup>

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4-Allyloxybenzaldehyde**.



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